3-Amino-4-(3-methyl-1-piperidinyl)benzamide
Description
Properties
IUPAC Name |
3-amino-4-(3-methylpiperidin-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-3-2-6-16(8-9)12-5-4-10(13(15)17)7-11(12)14/h4-5,7,9H,2-3,6,8,14H2,1H3,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCECLIJCWZSIRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656049 | |
| Record name | 3-Amino-4-(3-methylpiperidin-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-42-2 | |
| Record name | 3-Amino-4-(3-methylpiperidin-1-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4-(3-methyl-1-piperidinyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of the 3-(Methylamino)-4-methylpiperidine Intermediate
A critical step in the preparation of 3-Amino-4-(3-methyl-1-piperidinyl)benzamide is the synthesis of the 3-(methylamino)-4-methylpiperidine intermediate, which forms the piperidinyl substituent on the benzamide ring.
Improved Catalytic Hydrogenation Method :
According to CN109206361A, the intermediate (1-benzyl-4-methyl-1,2,5,6-tetrahydropyridine-3-base) carbamate undergoes asymmetric hydrogenation in a pressure vessel using a rhodium catalyst complexed with chiral bis(aminomethyl phenyl)phosphine ligands. The reaction is conducted under hydrogen pressure (3.5 bars) at 30°C for 72 hours, yielding the chiral piperidine carbamate with high enantiomeric excess (82.9%e.e.) and diastereomeric ratio (dr) (87% yield). Repeated hydrogen purging ensures complete conversion. This method provides an efficient and enantioselective route to the piperidine intermediate.Reduction of Ketone Precursors :
The precursor ketone (4-methylpiperidine-3-one) can be prepared via hydroboration-oxidation of methyl-tetrahydropyridine derivatives. The ketone is then subjected to reductive amination with methylamine to form the 3-(methylamino)-4-methylpiperidine. This route involves hydroboration agents (e.g., NaBH4 or BH3 complexes) and strong oxidizers like hydrogen peroxide.Lithium Aluminum Hydride Reduction :
The methyl carbamate derivative of the piperidine intermediate can be reduced with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C to reflux, yielding 1-benzyl-N,4-lupetidine-3-amine as an oily product. This step is crucial for converting carbamate intermediates into free amines for further functionalization.
Preparation of the Benzamide Core and Coupling
The benzamide moiety, specifically the 3-amino-4-substituted benzamide, is typically prepared via amide bond formation and aromatic substitution.
Synthesis from 2-Amino-3-methylbenzoic Acid :
A one-pot synthesis reported in SIOC Journals involves converting 2-amino-3-methylbenzoic acid into 2-amino-N,3-dimethylbenzamide via an intermediate benzoxazine-dione, followed by aminolysis with aqueous methylamine. Subsequent electrophilic aromatic substitution using N-halogenated succinimides (NCS, NBS, NIS) introduces halogen atoms at the 5-position, which can be further functionalized. While this method focuses on halogenated benzamides, the initial amide formation and amino substitution strategies are relevant to benzamide preparation.General Benzamide Preparation via Ester-Amide Conversion :
US3357978A describes a process starting with p-aminosalicylic acid esters, which are acetylated and alkylated on the phenol function, then transformed into benzamides by heating with asymmetrically disubstituted diamines. This method highlights the ester-to-amide conversion and aromatic substitution steps typical in benzamide syntheses.
Coupling of Piperidine Intermediate with Benzamide
While direct coupling methods specific to this compound are less explicitly documented, the general approach involves:
Amide Bond Formation :
The amino group on the piperidine intermediate can be coupled to the carboxamide functionality of the benzamide core using standard peptide coupling reagents or amide bond-forming conditions. Protection/deprotection strategies (e.g., benzyl carbamates) are employed to control reactivity and stereochemistry.Chiral Control and Purification :
The use of chiral catalysts in the hydrogenation step ensures enantiomeric purity of the piperidine substituent, which is critical for biological activity. Purification techniques such as chiral HPLC and recrystallization are used to isolate the desired stereoisomer.
Summary Table of Key Preparation Steps
Research Findings and Considerations
Enantioselectivity and Diastereoselectivity :
The asymmetric hydrogenation step is pivotal for obtaining the correct stereochemistry in the piperidine ring, which influences the biological activity of the final compound. The use of chiral phosphine ligands and rhodium catalysts achieves enantiomeric excesses above 80% and favorable diastereomeric ratios.Safety and Cost :
Some methods involve hazardous reagents like lithium aluminum hydride and strong oxidizers, requiring careful handling and cost considerations. The improved hydrogenation method offers a safer and more scalable alternative.Scalability :
The described catalytic hydrogenation and one-pot synthesis methods are amenable to scale-up, which is important for pharmaceutical intermediate production.Purification Techniques : Chiral HPLC and recrystallization are essential for isolating the desired stereoisomer and removing impurities, ensuring the compound's suitability for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-(3-methyl-1-piperidinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to form aniline derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Nitrobenzamide derivatives.
Reduction: Aniline derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
GlyT1 Inhibition
Overview :
3-Amino-4-(3-methyl-1-piperidinyl)benzamide has been identified as a potent inhibitor of glycine transporter 1 (GlyT1). GlyT1 plays a crucial role in regulating glycine levels in the central nervous system, which is vital for neurotransmission and neuroprotection.
Mechanism of Action :
- The compound interacts with the binding site of GlyT1, preventing the reuptake of glycine, thereby increasing its availability in synaptic clefts.
- This inhibition has implications for treating conditions such as schizophrenia and other neuropsychiatric disorders, where glycine modulation is beneficial .
Case Studies :
- A study demonstrated that derivatives of 3-amido-3-aryl-piperidines, including this compound, exhibited selective GlyT1 inhibition with significant potency, suggesting their potential as therapeutic agents for enhancing cognitive function and treating mood disorders .
β-Cell Protection Against ER Stress
Overview :
Recent research highlights the compound's ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced dysfunction and death. This is particularly relevant for diabetes treatment.
Mechanism of Action :
- The compound alleviates ER stress by suppressing the activation of apoptotic pathways and enhancing cell survival.
- It has been shown to significantly lower blood glucose levels while increasing β-cell survival in diabetic mouse models .
Case Studies :
- In a high-throughput screening study, a derivative similar to this compound was found to have near 100% maximum rescue activity against ER stress-induced β-cell death with an EC50 value of approximately 0.032 µM. This indicates its strong potential as a therapeutic agent for diabetes management .
Synthesis and Pharmaceutical Applications
Overview :
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.
Applications in Drug Development :
- It is utilized in synthesizing benzamide derivatives that exhibit various biological activities, including antiviral properties against viruses like Ebola and Marburg .
- Its role as a building block facilitates the creation of more complex molecules that can target specific biological pathways or disease mechanisms.
Summary Table
Mechanism of Action
The mechanism by which 3-Amino-4-(3-methyl-1-piperidinyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Structural and Functional Group Variations
The benzamide scaffold is highly versatile, with substitutions at the 1-, 2-, 3-, and 4-positions dictating target specificity and potency. Below is a comparative analysis of key analogs:
Table 1: Structural and Activity Comparison of Benzamide Derivatives
Pharmacological and Mechanistic Insights
- Target Specificity: The Pfizer P2X7 antagonists share structural similarity with BzATP but differ in substituent groups, enabling selective P2X7 receptor blockade . In contrast, this compound’s piperidinyl group may confer affinity for CNS targets, akin to neuroleptic benzamides (e.g., amisulpride) .
- Metabolic Stability: Fluorination at bridgehead carbons in adamantane benzamides reduces oxidation, a common metabolic pathway for non-fluorinated analogs like AZD9056 . This suggests that introducing halogen atoms in this compound could enhance its pharmacokinetic profile.
- SAR Trends: For PCAF HAT inhibitors, inhibitory activity depends on long 2-acylamino chains (e.g., tetradecanoylamino in compound 17) rather than carboxyphenyl groups . In tubulin-binding benzamides, the 3,4,5-trimethoxyphenyl group is critical for mimicking CA-4’s binding orientation . Piperidinyl substituents, as in the target compound, may occupy distinct hydrophobic pockets in other targets.
Challenges in Differentiation and Optimization
- Structural Overlap : Differentiation of benzamide derivatives (e.g., neuroleptics like amisulpride vs. the target compound) is challenging due to similar core structures . Analytical methods like NMR or mass spectrometry are essential for unambiguous identification.
- Optimization Gaps: While fluorinated benzamides show improved stability, their CYP3A4 inhibition remains a concern . Similar studies are needed for this compound to assess off-target effects.
Biological Activity
3-Amino-4-(3-methyl-1-piperidinyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzamide core with an amino group and a piperidine substituent. The presence of the piperidine ring is crucial for its biological activity, influencing its interaction with various biological targets.
1. Choline Transporter Inhibition
Research indicates that derivatives of benzamides, including compounds similar to this compound, can act as inhibitors of the presynaptic choline transporter (CHT). For instance, ML352, a related compound, has been identified as a potent and selective inhibitor of CHT, exhibiting low potential for human cytochrome P450 inhibition, which is crucial for drug metabolism .
Table 1: Inhibition Potency of Related Compounds
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| ML352 | >10 | Low CYP Inhibition |
| 10f | 6.7 | Moderate CYP Inhibition |
2. Anticancer Activity
The benzamide framework is often associated with anticancer properties. Compounds with similar structures have shown significant antiproliferative effects on various cancer cell lines. For example, benzoylpiperidine derivatives have demonstrated IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells . This suggests that modifications in the benzamide structure can enhance its anticancer activity.
Case Study: Anticancer Activity
- Cell Lines Tested: MDA-MB-231, MCF-7 (breast cancer), COV318, OVCAR-3 (ovarian cancer)
- IC50 Values: Ranged from 19.9 µM to 75.3 µM
- Mechanism: Competitive inhibition of key enzymes involved in cancer progression.
3. Antibacterial Activity
Recent studies have also explored the antibacterial properties of related compounds. Pyrrole-benzamide derivatives exhibited MIC values as low as 3.125 μg/mL against Staphylococcus aureus, suggesting that structural variations in benzamides can lead to significant antibacterial effects .
Table 2: Antibacterial Activity of Benzamide Derivatives
| Compound Type | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Pyrrole-benzamide | 3.125 | Staphylococcus aureus |
| Control | 0.25 | Isoniazid |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the piperidine moiety and the amide group significantly influence the biological activity of benzamide derivatives. For instance, altering substituents on the phenyl ring can enhance selectivity and potency against specific targets like CHT and cancer cells.
Q & A
Basic Questions
Q. What are the key synthetic routes for 3-Amino-4-(3-methyl-1-piperidinyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation of 3-amino-4-substituted benzoic acid derivatives with 3-methylpiperidine. A common approach involves coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous solvents (e.g., dichloromethane) under reflux. Post-reaction purification via column chromatography (e.g., chloroform:methanol gradients) and crystallization (e.g., diethyl ether) ensures high purity . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time to maximize yield (e.g., yields ~70–80% under optimal conditions).
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Structural validation requires 1H/13C NMR for confirming aromatic protons and piperidinyl substituents (e.g., δ ~2.5–3.5 ppm for piperidine protons). IR spectroscopy identifies amide C=O stretches (~1638–1650 cm⁻¹) and amino N-H stretches (~3320 cm⁻¹). Mass spectrometry (EI-MS) confirms molecular weight (e.g., m/z ~263.34 g/mol). Elemental analysis (C, H, N) validates stoichiometry (e.g., C: ~56%, H: ~4%, N: ~16%) .
Q. How do solubility and stability profiles impact experimental design for this compound?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). Stability studies under varying pH (e.g., 4–9) and temperatures (e.g., 4°C vs. 25°C) are essential for storage and biological assays. Use lyophilization for long-term storage to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. What structure-activity relationship (SAR) strategies enhance the bioactivity of this compound analogs?
- Methodological Answer :
- Substituent Modification : Replace the 3-methylpiperidinyl group with bulkier substituents (e.g., 4-methylpiperazinyl) to alter lipophilicity and binding affinity.
- Bioisosteric Replacement : Substitute the benzamide core with heterocycles (e.g., pyridine) to improve metabolic stability.
- Functional Group Addition : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzene ring to modulate electronic effects.
- SAR Validation : Use computational docking (e.g., AutoDock Vina) and in vitro assays (e.g., kinase inhibition) to correlate structural changes with activity .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability via HPLC-MS to identify rapid clearance or degradation.
- Dose-Response Analysis : Test multiple concentrations in animal models to account for species-specific differences in receptor binding.
- Metabolite Identification : Use LC-MS/MS to detect active metabolites that may contribute to in vivo efficacy.
- Target Engagement Assays : Confirm compound-target interaction via surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) .
Q. What computational methods predict the binding modes of this compound to biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with kinases or GPCRs) using AMBER or GROMACS to identify key binding residues.
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs to prioritize synthesis.
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., using Schrödinger) to align with known active compounds.
- Validation : Cross-validate predictions with experimental IC50 values from enzyme inhibition assays .
Q. How can structural heterogeneity (e.g., tautomerism) affect data interpretation in crystallography studies?
- Methodological Answer :
- Tautomer Analysis : Use density functional theory (DFT) to predict dominant tautomers and compare with X-ray crystallography data.
- Cocrystallization Screens : Test co-crystallization with stabilizing agents (e.g., PEGs) to resolve ambiguous electron density.
- Dynamic NMR : Monitor tautomeric equilibria in solution at varying temperatures to correlate with solid-state structures .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Source Verification : Confirm compound purity (>95% via HPLC) and stereochemistry (via chiral HPLC or X-ray), as impurities or racemic mixtures can skew results.
- Assay Standardization : Replicate assays under identical conditions (e.g., cell line, incubation time) using reference compounds (e.g., imatinib for kinase inhibition).
- Meta-Analysis : Use systematic reviews to identify trends in activity across studies, focusing on consensus targets (e.g., kinases, ion channels) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
